CY2-Dise(diso3)

Description

BenchChem offers high-quality CY2-Dise(diso3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CY2-Dise(diso3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

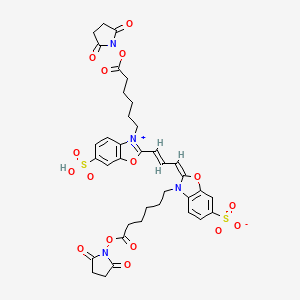

(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O16S2/c42-30-16-17-31(43)40(30)56-36(46)10-3-1-5-20-38-26-14-12-24(58(48,49)50)22-28(26)54-34(38)8-7-9-35-39(27-15-13-25(59(51,52)53)23-29(27)55-35)21-6-2-4-11-37(47)57-41-32(44)18-19-33(41)45/h7-9,12-15,22-23H,1-6,10-11,16-21H2,(H-,48,49,50,51,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPZTINSXUUQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C3=C(C=C(C=C3)S(=O)(=O)[O-])OC2=CC=CC4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCN\2C3=C(C=C(C=C3)S(=O)(=O)[O-])O/C2=C/C=C/C4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Applications of CY2-Dise(diso3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of CY2-Dise(diso3), a fluorescent dye belonging to the cyanine family. This document is intended for researchers and professionals in the fields of biochemistry, molecular biology, and drug development who utilize fluorescent labeling techniques in their experimental workflows.

Chemical Structure and Properties

CY2-Dise(diso3) is a sulfonated cyanine dye characterized by a core structure of two benzoxazol rings linked by a polymethine bridge.[1][2] The systematic name for the diacid precursor is 3-(5-carboxypentyl)-2-[3-[3-(5-carboxypentyl)-5-sulfo-1,3-benzoxazol-2-ylidene]prop-1-enyl]-1,3-benzoxazol-3-ium-5-sulfonate.[3] The "Dise" designation indicates the presence of two N-hydroxysuccinimidyl (NHS) ester functional groups, which are reactive towards primary amines, making the dye suitable for labeling proteins and other biomolecules. The "diso3" component refers to the two sulfonate groups, which enhance the dye's water solubility and reduce aggregation, leading to brighter and more stable fluorescent conjugates.[1]

The cyanine family of dyes, to which CY2-Dise(diso3) belongs, is known for high molar extinction coefficients, photostability, and tunable fluorescence properties.[1] These dyes are characterized by two nitrogen-containing heterocyclic rings connected by a polymethine bridge.[1]

Table 1: Chemical and Physical Properties of CY2-Dise(diso3) and its Diacid Precursor

| Property | CY2-Dise(diso3) | Cy2-diacid(diso3) |

| CAS Number | 1103519-18-1 | Not explicitly available |

| Molecular Formula | C37H38N4O16S2 | C29H32N2O12S2[3] |

| Molecular Weight | 858.84 g/mol [4] | 664.7 g/mol [3] |

| Functional Groups | Di-N-hydroxysuccinimidyl ester, Disulfonate | Dicarboxylic acid, Disulfonate |

| Reactivity | Reacts with primary amines | - |

| Solubility | Enhanced water solubility due to sulfonate groups | Good water solubility |

Experimental Protocols

The primary application of CY2-Dise(diso3) is the fluorescent labeling of biomolecules containing primary amine groups, such as proteins and antibodies. The following is a general protocol for protein labeling using an NHS ester-functionalized dye like CY2-Dise(diso3).

Protocol: Fluorescent Labeling of Proteins with CY2-Dise(diso3)

Materials:

-

CY2-Dise(diso3) stock solution (dissolved in anhydrous DMSO or DMF)

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.5) at a concentration of 2 mg/mL.[2]

-

Size-exclusion chromatography column or dialysis equipment for purification.

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of approximately 2 mg/mL.[2] Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.

-

Prepare Dye Stock Solution: Dissolve CY2-Dise(diso3) in anhydrous DMSO or DMF to create a fresh stock solution. The concentration will depend on the desired labeling ratio.

-

Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the CY2-Dise(diso3) stock solution. The molar ratio of dye to protein will need to be optimized for each specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

-

Purification: Remove the unreacted dye and byproducts from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.[1]

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the labeled protein at the absorbance maximum of the dye and the protein.

Experimental Workflow and Data Analysis

The utility of CY2-Dise(diso3) lies in its application within various experimental workflows that require the detection and quantification of biomolecules.

Caption: General experimental workflow for protein labeling with CY2-Dise(diso3) and subsequent analysis.

The binding of CY2-Dise(diso3)-labeled molecules to their targets can be quantitatively analyzed to determine kinetic and thermodynamic parameters.[1] Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are valuable for these measurements.[1]

Table 2: Key Parameters in Binding Analysis

| Parameter | Symbol | Description |

| Association Rate Constant | k_on | Describes the rate at which the labeled molecule binds to its target. |

| Dissociation Rate Constant | k_off | Describes the rate at which the complex of the labeled molecule and its target dissociates. |

| Dissociation Constant | K_D | A measure of the binding affinity, calculated as the ratio of k_off to k_on. |

Synthesis Overview

The synthesis of CY2-Dise(diso3) involves a multi-step process.[1] A representative synthesis includes the following key steps:

-

Sulfonation: A substituted indolenine is sulfonated.

-

N-alkylation: The sulfonated indolenine is N-alkylated with a bifunctional reagent that contains a carboxylic acid.

-

Condensation: Two equivalents of the resulting quaternary salt are condensed with a polymethine-building block to form the symmetrical dicarboxylic acid Cy2 dye.

-

Esterification: The dicarboxylic acid is converted to the di-NHS ester to yield CY2-Dise(diso3).

Caption: Simplified synthetic pathway for CY2-Dise(diso3).

References

An In-depth Technical Guide to the Fluorescence Mechanism of CY2-Dise(diso3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of the cyanine dye CY2-Dise(diso3). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its photophysical properties, the factors influencing its fluorescence, and the experimental methodologies used for its characterization.

Core Fluorescence Mechanism

CY2-Dise(diso3) belongs to the cyanine dye family, a class of synthetic fluorophores renowned for their high molar extinction coefficients and tunable photophysical properties. The fundamental mechanism of its fluorescence is rooted in the electronic structure of its core.

The central feature of CY2-Dise(diso3) is a polymethine chain, a conjugated system of alternating single and double bonds, flanked by two nitrogen-containing heterocyclic rings (in this case, benzoxazole). The absorption of a photon of appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited state is short-lived, and the molecule relaxes back to the ground state through several pathways.

One of the primary relaxation pathways is the emission of a photon, which is observed as fluorescence. The energy of the emitted photon is typically lower than that of the absorbed photon (a phenomenon known as Stokes shift), resulting in an emission spectrum at a longer wavelength than the absorption spectrum.

A significant non-radiative decay pathway for many cyanine dyes, including the Cy2 core of CY2-Dise(diso3), is cis-trans isomerization around the double bonds of the polymethine chain. In the excited state, the molecule can twist from the stable trans conformation to a non-fluorescent cis conformation, releasing energy as heat instead of light. This process can significantly reduce the fluorescence quantum yield. The rigidity of the environment around the dye can hinder this isomerization, leading to enhanced fluorescence.

The "Dise(diso3)" designation in the molecule's name indicates the presence of two key modifications to the core Cy2 structure:

-

DiSE (Di-Succinimidyl Ester): The presence of two N-hydroxysuccinimide (NHS) ester groups. These are reactive moieties that readily form stable amide bonds with primary and secondary amines, such as those found on lysine residues in proteins. This allows for the covalent labeling of biomolecules for visualization and tracking.

-

diso3 (Di-Sulfonate): The incorporation of two sulfonate (SO3-) groups. These negatively charged groups significantly increase the water solubility of the dye, which is crucial for its use in biological buffers without the need for organic co-solvents. Sulfonation can also slightly improve the photostability and quantum yield of the dye and reduces aggregation in aqueous environments.

The chemical structure of CY2-Dise(diso3) is 3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-6-sulfobenzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium-6-sulfonate, with a molecular formula of C37H38N4O16S2 and a molecular weight of 858.84 g/mol . Its CAS number is 1103519-18-1.

Data Presentation

| Photophysical Parameter | Expected Value | Notes |

| Excitation Maximum (λex) | ~492 nm | In aqueous buffer |

| Emission Maximum (λem) | ~510 nm | In aqueous buffer |

| Molar Extinction Coefficient (ε) | > 100,000 M⁻¹cm⁻¹ | Cyanine dyes are known for their high extinction coefficients. |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | Highly dependent on the local environment; can increase upon conjugation. |

| Fluorescence Lifetime (τ) | 0.5 - 2.0 ns | Can be influenced by factors such as solvent viscosity and binding. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the fluorescence properties of dyes like CY2-Dise(diso3).

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method determines the quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., phosphate-buffered saline, PBS)

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

CY2-Dise(diso3) solution

Procedure:

-

Prepare a series of dilute solutions of both the CY2-Dise(diso3) sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the CY2-Dise(diso3) sample using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore.

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Sample chamber

-

Fast photodetector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics

-

-

Solvent

-

CY2-Dise(diso3) solution

Procedure:

-

Prepare a dilute solution of CY2-Dise(diso3) in the desired solvent.

-

Set the excitation wavelength of the pulsed light source to the absorption maximum of the dye.

-

Collect the fluorescence decay by repeatedly exciting the sample and timing the arrival of single emitted photons at the detector relative to the excitation pulse.

-

Generate a histogram of photon arrival times. This histogram represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to an exponential decay model to extract the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.

Mandatory Visualizations

The following diagrams illustrate the core concepts of the fluorescence mechanism and experimental workflows.

Caption: Core fluorescence and non-radiative decay pathways of a cyanine dye.

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

In-Depth Technical Guide: Excitation and Emission Spectra of CY2-Dise(diso3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye CY2-Dise(diso3), focusing on its spectral properties and application in biomolecule labeling. CY2-Dise(diso3) is a sulfonated, reactive cyanine dye designed for stable covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides.

Core Photophysical Properties

CY2-Dise(diso3) is a derivative of the well-established Cy2 fluorophore. The "Dise" designation indicates a di-succinimidyl ester, a reactive group that readily forms stable amide bonds with primary amines. The "diso3" signifies the presence of two sulfonate groups, which impart water solubility to the dye molecule, an advantageous feature for labeling biological macromolecules in aqueous environments.[1]

Table 1: Photophysical Properties of Cy2

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~492 nm | [2][3] |

| Emission Maximum (λem) | ~508 nm | [2][3] |

| Molar Extinction Coefficient (ε) | Data not available for CY2-Dise(diso3). For Cy2, it is generally high but a specific value is not consistently reported. | |

| Quantum Yield (Φ) | Data not available for CY2-Dise(diso3). For Cy2, a specific value is not consistently reported but cyanine dyes can have quantum yields that are highly dependent on their environment. | [4] |

| Molecular Weight | 858.84 g/mol | |

| CAS Number | 1103519-18-1 |

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of proteins with CY2-Dise(diso3) and the subsequent purification of the conjugate.

Protein Labeling with CY2-Dise(diso3)

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein to be labeled at a concentration of 1-2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. It is crucial to remove any substances containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.[]

-

CY2-Dise(diso3) Stock Solution: Immediately before use, dissolve the CY2-Dise(diso3) powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[6]

-

Reaction Buffer: Prepare a 1 M sodium bicarbonate solution (pH 8.3-8.5).[7]

2. Labeling Reaction:

-

To your protein solution, add the 1 M sodium bicarbonate buffer to achieve a final concentration of 0.1 M. This will raise the pH of the solution, which is optimal for the reaction between the NHS ester and primary amines.[7]

-

Slowly add the CY2-Dise(diso3) stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[8]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

Purification of the Labeled Protein

Purification is necessary to remove unconjugated dye. Size-exclusion chromatography is a common and effective method.[9][10]

1. Column Preparation:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[8] The column size should be appropriate for the volume of your labeling reaction.

2. Separation:

-

Apply the reaction mixture to the top of the equilibrated column.

-

Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored fraction to elute from the column, as it is larger and passes through the column more quickly than the smaller, unconjugated dye molecules.

-

Collect the fractions and monitor the absorbance at 280 nm (for protein) and ~492 nm (for CY2).

-

Pool the fractions containing the purified conjugate.

Characterization of the Labeled Protein

1. Determination of Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

Where:

-

A_max is the absorbance of the conjugate at the dye's absorption maximum (~492 nm).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

-

CF_280 is a correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with CY2-Dise(diso3).

Signaling Pathway (Conceptual Amine Coupling)

Since CY2-Dise(diso3) is a labeling reagent and does not participate in a biological signaling pathway itself, the following diagram illustrates the chemical reaction of the succinimidyl ester with a primary amine on a protein.

Caption: Amine-reactive coupling of CY2-Dise(diso3) to a protein.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Spectrum [Cy2] | AAT Bioquest [aatbio.com]

- 4. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]

- 6. abpbio.com [abpbio.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to CY2-based Bioconjugation via Disulfide Chemistry

Disclaimer: The specific term "CY2-Dise(diso3)" does not correspond to a standard or identifiable chemical entity in the scientific literature. This guide is therefore based on the inferred components of the query: the use of Cyanine2 (CY2) dye in bioconjugation strategies involving disulfide (Dise) chemistry. The suffix "(diso3)" is ambiguous but may speculatively relate to a disulfonate group for enhanced solubility or a component of a proprietary linker. This document provides a comprehensive overview of the principles, protocols, and applications of conjugating CY2 dyes to biomolecules through thiol-reactive and disulfide-based methods.

Core Concepts in CY2 Disulfide Bioconjugation

Bioconjugation with fluorescent dyes like CY2 is a cornerstone of modern biological research, enabling the visualization and tracking of molecules in complex systems. The strategic incorporation of disulfide bonds into these conjugates offers a versatile approach, allowing for either stable linkages or controlled cleavage under specific reducing conditions.

1.1. Cyanine2 (CY2) Dye

CY2 is a member of the cyanine family of fluorescent dyes, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. It is a green-emitting fluorophore widely used for labeling proteins, antibodies, and nucleic acids. Key properties of CY2 and similar cyanine dyes are their high molar extinction coefficients, good quantum yields, and relatively straightforward conjugation chemistry.

1.2. The Role of Disulfide Bonds and Thiol-Reactive Chemistry

Disulfide bonds (-S-S-) play a crucial role in protein structure and are a key target for bioconjugation. The chemistry typically revolves around the thiol group (-SH) of cysteine residues.

-

Targeting Native Cysteines: The free thiol group of a cysteine residue is a strong nucleophile, making it an excellent target for specific chemical modification. For this to occur, any existing disulfide bonds within the protein may first need to be reduced to expose the free thiols.

-

Introducing Disulfide Linkers: Heterobifunctional linkers containing a disulfide bond can be used to connect two molecules. These linkers are particularly valuable in drug delivery systems, as the disulfide bond can be cleaved within the reducing environment of the cell, releasing the conjugated payload.

-

Thiol-Reactive Groups: The most common chemical moieties used to target thiols are maleimides and pyridyl disulfides.

-

Maleimides react with thiols via a Michael addition to form a stable thioether bond.

-

Pyridyl disulfides react with thiols through a disulfide exchange reaction, creating a new disulfide bond. This reaction is reversible under reducing conditions.

-

Quantitative Data for CY2 and Thiol-Reactive Bioconjugation

The following tables summarize key quantitative data relevant to CY2 bioconjugation.

Table 1: Spectroscopic Properties of CY2 Dye

| Property | Typical Value |

| Excitation Maximum (Ex) | ~490 nm |

| Emission Maximum (Em) | ~510 nm |

| Molar Extinction Coeff. | > 130,000 M⁻¹cm⁻¹ |

| Quantum Yield | Moderate to High |

| Recommended Filter Set | FITC / GFP |

Table 2: Common Thiol-Reactive Chemistries for Bioconjugation

| Parameter | Maleimide Chemistry | Pyridyl Disulfide Chemistry |

| Target Functional Group | Thiol (-SH) | Thiol (-SH) |

| Reaction Product | Stable Thioether Bond | Disulfide Bond |

| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.0 |

| Reaction Time | 1-4 hours at room temperature | 1-2 hours at room temperature |

| Cleavability | Generally non-cleavable under biological conditions | Cleavable with reducing agents (e.g., DTT, TCEP) |

| Common Applications | Stable labeling of proteins, antibody-drug conjugates (ADCs) | Reversible conjugation, drug delivery systems |

Experimental Protocols

The following are generalized protocols for the bioconjugation of a thiol-reactive CY2 dye to a protein.

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol is necessary when targeting internal cysteine residues that are part of a disulfide bridge.

-

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA). A typical protein concentration is 1-10 mg/mL.

-

Reducing Agent Addition: Add a 10-100 molar excess of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not require removal before reaction with maleimides.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

Removal of Reducing Agent (if necessary): If DTT was used, it must be removed prior to adding the thiol-reactive dye. This can be achieved by dialysis or using a desalting column.

Protocol 2: Labeling of Reduced Protein with CY2-Maleimide

-

Dye Preparation: Dissolve the CY2-maleimide in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a stock solution (typically 1-10 mM).

-

Conjugation Reaction: Add a 10-20 molar excess of the CY2-maleimide stock solution to the reduced protein solution while gently stirring.

-

Incubation: Protect the reaction from light and incubate at 4°C overnight or at room temperature for 2-4 hours.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or N-ethylmaleimide, to quench any unreacted CY2-maleimide.

-

Purification: Remove the excess, unreacted dye from the labeled protein using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of CY2 (~490 nm).

Visualizations of Workflows and Mechanisms

The following diagrams illustrate key processes in CY2 disulfide bioconjugation.

Caption: Workflow for labeling a protein with a thiol-reactive CY2 dye.

Caption: Reaction of a protein thiol with a CY2-maleimide.

Caption: Cleavage of a disulfide linker in a reducing environment.

A Guide to Characterizing the Non-covalent Interactions of Novel Compounds with Proteins: A Case Study Approach for CY2-Dise(diso3)

Disclaimer: Publicly available scientific literature lacks specific experimental data on the non-covalent interactions of the molecule CY2-Dise(diso3) with proteins. Therefore, this technical guide provides a comprehensive framework and methodologies that researchers, scientists, and drug development professionals can employ to characterize such interactions for any novel compound, using CY2-Dise(diso3) as a hypothetical example based on its structural characteristics as a cyanine dye with sulfonate groups.

Introduction to Non-covalent Interactions

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. This recognition is primarily governed by a variety of non-covalent interactions. While individually weak, the cumulative effect of these interactions dictates the binding affinity and specificity of a ligand for its protein target[1]. For a molecule like CY2-Dise(diso3), the following non-covalent interactions are anticipated to be significant:

-

Hydrogen Bonding: The sulfonate (diso3) groups in CY2-Dise(diso3) are strong hydrogen bond acceptors and can interact with donor groups like hydroxyls and amines on a protein surface[1].

-

Electrostatic Interactions: The negatively charged sulfonate groups would favor interactions with positively charged residues on a protein, such as arginine and lysine[1].

-

π-Stacking: If the core structure of CY2-Dise(diso3) contains aromatic rings, these can engage in π-stacking interactions with aromatic residues of the protein target, such as phenylalanine, tyrosine, and tryptophan, which can significantly stabilize the protein-ligand complex[1].

-

Hydrophobic Interactions: Nonpolar regions of the molecule can interact favorably with hydrophobic pockets on the protein surface, driven by the displacement of water molecules.

Quantitative Analysis of Protein-Ligand Interactions

A crucial aspect of characterizing a novel compound is the quantitative determination of its binding affinity for target proteins. This data is essential for comparing different compounds and for understanding structure-activity relationships (SAR). The data is typically presented in tables for clarity and ease of comparison.

Table 1: Hypothetical Binding Affinity of CY2-Dise(diso3) for Target Proteins

| Target Protein | Binding Affinity (Kd) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Technique |

| Kinase A | 150 nM | 1.2 x 105 | 1.8 x 10-2 | SPR |

| Phosphatase B | 1.2 µM | 3.5 x 104 | 4.2 x 10-2 | ITC |

| Transcription Factor C | 800 nM | Not Determined | Not Determined | Fluorescence Polarization |

Table 2: Hypothetical Thermodynamic Profile for CY2-Dise(diso3) Binding to Kinase A

| Parameter | Value | Unit |

| Change in Enthalpy (ΔH) | -8.5 | kcal/mol |

| Change in Entropy (ΔS) | 12.2 | cal/mol·K |

| Change in Gibbs Free Energy (ΔG) | -12.1 | kcal/mol |

Experimental Protocols for Studying Non-covalent Interactions

Several biophysical techniques are commonly employed to characterize protein-ligand interactions. The choice of method depends on the specific protein and ligand, as well as the information required.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip.

Experimental Workflow:

-

Immobilization: The target protein is covalently immobilized on a sensor chip.

-

Binding: A solution containing the ligand (e.g., CY2-Dise(diso3)) is flowed over the chip surface. The binding of the ligand to the immobilized protein is monitored in real-time.

-

Dissociation: A buffer solution is flowed over the chip to monitor the dissociation of the ligand from the protein.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.

Experimental Workflow:

-

Sample Preparation: The target protein is placed in the sample cell, and the ligand is loaded into a syringe.

-

Titration: The ligand is injected in small aliquots into the sample cell.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Fluorescence Spectroscopy

Changes in the intrinsic fluorescence of a protein (due to tryptophan or tyrosine residues) or the fluorescence of a labeled ligand upon binding can be used to determine binding affinities.

Experimental Workflow:

-

Sample Preparation: A solution of the protein is prepared.

-

Titration: The ligand is titrated into the protein solution.

-

Fluorescence Measurement: The fluorescence emission spectrum is recorded after each addition of the ligand.

-

Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the Kd.

Modulation of Signaling Pathways

The binding of a compound to a protein can modulate its function, leading to changes in cellular signaling pathways. Elucidating these effects is a key step in drug development.

For instance, if CY2-Dise(diso3) were to bind to and inhibit a key kinase in a signaling cascade, it could prevent the phosphorylation of downstream target proteins, thereby blocking the signal transduction. Many cellular processes are regulated by such signaling cascades, including cell proliferation, differentiation, and apoptosis[2][3].

Conclusion

The comprehensive characterization of the non-covalent interactions between a novel compound and its protein targets is a cornerstone of modern drug discovery and chemical biology. Although specific data for CY2-Dise(diso3) is not currently available, the application of the experimental and analytical frameworks described herein will be instrumental in elucidating its biological activity and therapeutic potential. A multi-faceted approach, combining various biophysical techniques with cellular assays, is essential for building a complete picture of a compound's mechanism of action.

References

Sulfonated Cyanine Dyes: An In-depth Technical Guide for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfonated cyanine dyes, a class of fluorescent probes essential for a wide range of biological imaging applications. By virtue of their enhanced water solubility and reduced aggregation, these dyes offer significant advantages for labeling biomolecules and visualizing dynamic processes in aqueous environments, from single cells to whole organisms. This document details their core properties, provides a comparative analysis of common variants, and outlines detailed protocols for their use in key imaging techniques.

Core Principles of Sulfonated Cyanine Dyes

Cyanine dyes are synthetic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The length of this conjugated chain largely determines the dye's absorption and emission spectra. The defining feature of sulfonated cyanine dyes is the covalent attachment of one or more sulfonate (-SO₃⁻) groups. This modification imparts several critical advantages for biological imaging:

-

Enhanced Aqueous Solubility: The negatively charged sulfonate groups dramatically increase the hydrophilicity of the dye molecule, allowing for direct use in aqueous buffers without the need for organic co-solvents that can be detrimental to sensitive biological samples like proteins.[1][2]

-

Reduced Aggregation: In aqueous environments, hydrophobic dye molecules tend to aggregate, leading to fluorescence quenching and unreliable staining. The electrostatic repulsion between the sulfonate groups minimizes this aggregation, ensuring brighter and more consistent fluorescent signals.[1][2]

-

Improved Bioconjugation: The high water solubility simplifies the process of labeling hydrophilic biomolecules such as antibodies, peptides, and nucleic acids, leading to more efficient and reproducible conjugations.[1]

These properties make sulfonated cyanine dyes particularly well-suited for sensitive applications such as immunofluorescence, flow cytometry, and in vivo imaging.[1]

Quantitative Data of Common Sulfonated Cyanine Dyes

The selection of an appropriate sulfonated cyanine dye is dictated by the specific experimental requirements, including the available excitation sources and emission filters of the imaging system. The following tables summarize the key spectral properties of commonly used sulfonated cyanine dyes to facilitate comparison and selection.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Sulfo-Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~20 |

| Sulfo-Cy3.5 | ~581 | ~596 | 139,000 | 0.11 | 15 |

| Sulfo-Cy5 | ~646-649 | ~662-672 | ~250,000 - 271,000 | ~0.2 - 0.28 | ~16-23 |

| Sulfo-Cy5.5 | ~675 | ~694 | ~250,000 | ~0.2 | 19 |

| Sulfo-Cy7 | ~750 | ~773-776 | ~250,000 | ~0.12 | ~23-26 |

Note: Spectral properties can vary slightly depending on the solvent, pH, and conjugation state. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for common applications of sulfonated cyanine dyes in biological imaging.

Protein Labeling with Sulfo-NHS Ester Cyanine Dyes

This protocol describes the covalent labeling of primary amines (e.g., on lysine residues) in proteins, such as antibodies, using a sulfonated cyanine N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein (e.g., antibody) solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4, free of amine-containing buffers like Tris and glycine, and stabilizers like BSA).

-

Sulfo-Cyanine NHS ester.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 9.0.

-

Purification column (e.g., Sephadex G-25).

-

1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.

Procedure:

-

Prepare Protein Solution:

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve the Sulfo-Cyanine NHS ester in anhydrous DMSO to a concentration of 10 mM.[3]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions and equilibrate with 1X PBS, pH 7.2-7.4.

-

Load the reaction mixture onto the column.[3]

-

Elute the labeled protein with 1X PBS, pH 7.2-7.4. The first colored fraction contains the labeled protein.

-

Collect the fractions containing the conjugate.

-

-

Characterization (Optional but Recommended):

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

-

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. The optimal DOL for antibodies is typically between 2 and 10.[3]

-

Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for indirect immunofluorescence staining of a target protein in fixed and permeabilized cells.

Materials:

-

Cells cultured on glass coverslips.

-

1X PBS, pH 7.4.

-

Fixation buffer: 4% paraformaldehyde in PBS.

-

Permeabilization buffer: 0.1% Triton X-100 in PBS.

-

Blocking buffer: 1% BSA in PBS.

-

Primary antibody specific to the target protein.

-

Sulfo-Cyanine dye-conjugated secondary antibody.

-

DAPI or other nuclear counterstain.

-

Antifade mounting medium.

Procedure:

-

Cell Fixation:

-

Wash the cells three times with 1X PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with 1X PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with 1X PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with 1X PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the Sulfo-Cyanine dye-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with 1X PBS, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution for 5 minutes at room temperature.

-

Wash the cells twice with 1X PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the sulfonated cyanine dye and DAPI.

-

In Vivo Imaging in a Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging in mice using a sulfonated cyanine dye-labeled targeting agent (e.g., antibody or peptide).

Materials:

-

Anesthetized mouse with a tumor xenograft or other target tissue.

-

Sulfo-Cy7 labeled targeting agent, sterile and dissolved in a biocompatible buffer (e.g., sterile PBS).

-

Small animal in vivo imaging system with appropriate laser lines and emission filters.

-

Anesthesia equipment.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence.

-

-

Injection of Labeled Agent:

-

Inject the Sulfo-Cy7 labeled targeting agent intravenously (e.g., via the tail vein). The optimal dose needs to be determined empirically.

-

-

Post-injection Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the labeled agent.

-

Maintain the animal under anesthesia during each imaging session.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs over time to assess targeting efficacy and clearance kinetics.

-

Visualizing Signaling Pathways and Experimental Workflows

Sulfonated cyanine dyes are instrumental in visualizing complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a conceptual signaling pathway that can be studied using these dyes.

Experimental Workflow for Immunofluorescence

References

An In-depth Technical Guide to CY2-Dise(diso3) for Labeling Amine Groups in Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CY2-Dise(diso3), a fluorescent dye designed for the covalent labeling of primary amine groups in a variety of biomolecules. CY2-Dise(diso3) is a member of the cyanine dye family, known for their high molar extinction coefficients and photostability.[1] This guide will delve into the core principles of CY2-Dise(diso3) chemistry, provide detailed experimental protocols, and present quantitative data to assist researchers in its effective application.

Introduction to CY2-Dise(diso3)

CY2-Dise(diso3) is a specialized derivative of the Cy2 dye, featuring two N-hydroxysuccinimidyl (NHS) ester reactive groups.[1] These NHS esters readily react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] The "diso3" designation indicates the presence of two sulfonate groups on the indolenine rings of the cyanine core structure.[1][4] These sulfonate groups impart increased water solubility to the dye, which is advantageous for labeling reactions in aqueous buffers and helps to prevent aggregation of labeled biomolecules.[4][5]

The core structure of CY2-Dise(diso3) consists of two nitrogen-containing heterocyclic rings linked by a short polymethine bridge, which is characteristic of the Cy2 dye.[1][6] This structural feature dictates its spectral properties, with excitation and emission maxima in the blue-green region of the spectrum.

Physicochemical and Spectroscopic Properties

Quantitative data for fluorescent dyes is crucial for experimental design and data analysis. The table below summarizes the key properties of CY2-Dise(diso3) and the broader Cy2 dye family.

| Property | Value | Reference |

| Chemical Formula | C₃₇H₃₈N₄O₁₆S₂ | [7] |

| Molecular Weight | 858.84 g/mol | [7] |

| Purity | >95% | [7] |

| Excitation Maximum (λex) | ~492 nm | [8] |

| Emission Maximum (λem) | ~508 nm | [8] |

| Molar Extinction Coefficient (ε) | ~150,000 - 300,000 M⁻¹cm⁻¹ (for Cyanine dyes) | [9][10] |

| Quantum Yield (Φ) | ~0.1 - 0.3 (for Cyanine dyes) | [9] |

| Reactive Group | Di-N-hydroxysuccinimidyl ester (Di-NHS ester) | [1] |

| Target Functional Group | Primary amines (-NH₂) | [2][3] |

| Storage Conditions | -20°C, protected from light and moisture | [7] |

Reaction Mechanism and Chemical Structure

The labeling of biomolecules with CY2-Dise(diso3) proceeds through the reaction of its NHS ester groups with primary amines. This reaction, known as aminolysis, is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][11]

Caption: Chemical structure of CY2-Dise(diso3).

The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), where the primary amine groups are deprotonated and thus more nucleophilic.[12] However, at higher pH, the rate of hydrolysis of the NHS ester also increases, which can reduce the labeling efficiency.[3]

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental Protocols

The following are detailed protocols for the labeling of proteins with CY2-Dise(diso3). These should be considered as a starting point and may require optimization for specific applications.

Preparation of Reagents

-

Protein Solution: Dissolve the protein of interest in an amine-free buffer, such as 100 mM sodium bicarbonate or phosphate buffer, at a pH of 8.3. The protein concentration should ideally be between 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.

-

CY2-Dise(diso3) Stock Solution: Immediately before use, dissolve the lyophilized CY2-Dise(diso3) in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

Protein Labeling Procedure

-

Molar Ratio: The optimal molar ratio of dye to protein for labeling depends on the desired degree of labeling and the specific protein. A starting point is a 5- to 10-fold molar excess of the dye.

-

Reaction: Add the calculated volume of the CY2-Dise(diso3) stock solution to the protein solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a final concentration of 10 mM lysine or Tris buffer to quench any unreacted dye. Incubate for an additional 10-15 minutes.

-

Purification: Remove the unreacted dye and byproducts from the labeled protein using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS).

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of Cy2 (~492 nm, A₄₉₂).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₂ × CF)] / ε_protein

-

Where:

-

CF is the correction factor (A₂₈₀ of the free dye / A₄₉₂ of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the DOL using the following formula:

-

DOL = A₄₉₂ / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of the Cy2 dye at 492 nm.

-

Applications and Experimental Workflows

CY2-Dise(diso3) is particularly well-suited for applications requiring fluorescent labeling of proteins for detection and quantification. One of its primary applications is in 2D-Difference Gel Electrophoresis (2D-DIGE).

2D-Difference Gel Electrophoresis (2D-DIGE) Workflow

2D-DIGE is a powerful technique for comparative proteomics. In a typical 2D-DIGE experiment, different protein samples are labeled with spectrally distinct fluorescent dyes (e.g., Cy2, Cy3, and Cy5). The samples are then mixed and separated on a single 2D gel. This co-migration minimizes gel-to-gel variation. Cy2 is often used to label a pooled internal standard, which is a mixture of all samples in the experiment, allowing for accurate normalization and quantification across different gels.

Caption: A typical experimental workflow for 2D-DIGE.

Quantitative Data on Labeling Efficiency

| Parameter | Condition | Effect on Labeling Efficiency | Reference |

| pH | pH 8.0 - 9.0 | Optimal for reaction with primary amines | [12] |

| pH < 7.5 | Reduced efficiency due to protonation of amines | [12] | |

| pH > 9.0 | Increased hydrolysis of NHS ester, reducing efficiency | [3] | |

| Protein Concentration | > 2 mg/mL | Higher efficiency | |

| < 2 mg/mL | Lower efficiency | ||

| Dye:Protein Molar Ratio | Increasing ratio | Generally increases the degree of labeling | |

| Excessive ratio | Can lead to protein precipitation and/or fluorescence quenching | ||

| Incubation Time | 30 - 60 minutes | Typically sufficient for near-complete reaction |

It is important to note that the optimal labeling conditions should be determined empirically for each specific biomolecule and application.

Conclusion

CY2-Dise(diso3) is a versatile and effective fluorescent probe for the labeling of primary amines in biomolecules. Its di-NHS ester functionality provides a robust method for covalent conjugation, while its sulfonate groups enhance its utility in aqueous environments. This guide has provided the fundamental principles, detailed protocols, and relevant quantitative data to enable researchers to successfully employ CY2-Dise(diso3) in their studies, particularly in the field of quantitative proteomics using techniques like 2D-DIGE. As with any labeling reagent, careful optimization of reaction conditions is key to achieving the desired labeling efficiency and preserving the biological activity of the target molecule.

References

- 1. CY2-Dise(diso3) | 1103519-18-1 | Benchchem [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 7. Cy2-DiSE(DiSO3)_Fluorescent dye_Products_广州为华生物科技有限责任公司 [weihuasw.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. lumiprobe.com [lumiprobe.com]

Understanding the role of diso3 in cyanine dyes

An In-Depth Technical Guide to the Role of Disulfonation in Cyanine Dyes for Researchers and Drug Development Professionals

Introduction

Cyanine dyes are a prominent class of synthetic fluorescent molecules widely utilized in biomedical research and diagnostics.[1][2][3] They are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[1][2] The length of this bridge is a key determinant of the dye's absorption and emission spectra, enabling the development of a wide array of fluorescent labels that span the visible and near-infrared (NIR) spectrum.[1][4][5]

A critical modification to the core cyanine structure is sulfonation—the addition of sulfonate groups (-SO₃⁻). The term "diso3" in the context of cyanine dyes refers to the presence of two sulfonate groups, creating a disulfonated cyanine dye. This modification is not trivial; it fundamentally alters the physicochemical properties of the dye, significantly enhancing its utility for biological applications. This guide elucidates the pivotal role of disulfonation, detailing its impact on dye performance, providing quantitative data, and outlining key experimental protocols.

The Core Role of Disulfonation (di-SO₃⁻)

The introduction of two sulfonate groups to a cyanine dye scaffold imparts two primary advantages that are critical for applications in aqueous biological environments: enhanced water solubility and reduced molecular aggregation.

-

Enhanced Water Solubility : Standard, non-sulfonated cyanine dyes are often hydrophobic and have poor solubility in aqueous buffers.[3][5] This necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) during labeling reactions, which can be detrimental to the structure and function of sensitive biomolecules such as proteins and antibodies.[3][5] Disulfonated cyanines are highly water-soluble, allowing bioconjugation reactions to be performed entirely in aqueous solutions, thereby preserving the integrity of the biological target.[1][3]

-

Reduced Aggregation and Enhanced Brightness : In aqueous environments, non-sulfonated cyanine dyes have a strong tendency to aggregate or stack together. This self-association leads to fluorescence quenching, a phenomenon where the fluorescent signal is significantly diminished, compromising experimental accuracy.[1] The negatively charged sulfonate groups create electrostatic repulsion between dye molecules, preventing aggregation.[1][5] This results in brighter, more stable, and more reliable fluorescent conjugates.[1]

Quantitative Data: A Comparative Analysis

The photophysical properties of cyanine dyes are paramount to their function as fluorescent probes. While spectral properties (absorption/emission maxima) are nearly identical between sulfonated and non-sulfonated versions of the same dye class (e.g., Cy5 vs. sulfo-Cy5), the key differences lie in their performance in aqueous media.

| Property | Non-Sulfonated Cyanine (e.g., Cy5) | Disulfonated Cyanine (e.g., Sulfo-Cy5) | Advantage of Disulfonation |

| Water Solubility | Low (Requires organic co-solvents)[3][5] | High (Readily soluble in aqueous buffers)[3] | Eliminates need for organic solvents, preserving biomolecule integrity. |

| Aggregation | High tendency to aggregate in water, causing fluorescence quenching.[1] | Low aggregation due to electrostatic repulsion.[1][5] | Brighter and more consistent fluorescence signal. |

| Excitation Max (nm) | ~650[3] | ~650 | Spectrally identical, compatible with the same instrument settings. |

| Emission Max (nm) | ~670[2][3] | ~670 | Spectrally identical, compatible with the same instrument settings. |

| Extinction Coefficient (M⁻¹cm⁻¹) | ~215,000 to 250,000[6] | ~250,000 | Consistently high brightness. |

| Quantum Yield | Moderate (~0.20-0.28)[6] | Moderate to High (~0.20-0.30) | Reduced quenching leads to more reliable quantum yield in conjugates. |

| Bioconjugation Buffer | Requires 5-20% DMF or DMSO[5] | Fully aqueous buffers (e.g., PBS, borate buffer) | Ideal for sensitive proteins and antibodies. |

Note: Exact values for extinction coefficient and quantum yield can vary based on the specific dye structure, conjugation partner, and solvent environment.

Experimental Protocols

General Synthesis of a Disulfonated Cyanine Dye

The synthesis of asymmetric, disulfonated cyanine dyes is a modular process where functional groups can be introduced in the final steps to avoid degradation.[7]

Caption: A simplified workflow for the modular synthesis of a disulfonated cyanine dye.

Methodology:

-

Sulfonation of Precursors: The synthesis typically begins with the sulfonation of the indole-based heterocyclic precursors. This is a critical step that introduces the water-solubilizing groups.[1]

-

Quaternization/N-alkylation: The sulfonated indolenine is N-alkylated. This step is often used to introduce a linker arm with a reactive group (e.g., a carboxylic acid) for later bioconjugation.[1]

-

Hemicyanine Formation: The first quaternized and sulfonated heterocyclic base is reacted with an intermediate like a vinylogous formamidinium salt to construct a portion of the polymethine chain, forming a hemicyanine.[7]

-

Final Condensation: The hemicyanine intermediate is then condensed with a second, different sulfonated heterocyclic quaternary salt to form the final asymmetric, disulfonated cyanine dye.[1][7]

-

Purification: The final product is purified, often using reversed-phase chromatography, to isolate the dye with high purity.[7]

Protocol for Antibody Labeling with a Disulfonated Cyanine NHS Ester

This protocol describes the covalent labeling of an antibody with a commercially available disulfonated cyanine N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.

Caption: Experimental workflow for labeling an antibody with a disulfonated cyanine dye.

Methodology:

-

Reagent Preparation:

-

Antibody: Prepare the antibody solution (typically 1-5 mg/mL) in an amine-free buffer (e.g., 1X PBS, pH 7.4). Buffers like Tris are incompatible as they contain primary amines.

-

Dye: Immediately before use, dissolve the disulfonated cyanine NHS ester in a small amount of high-quality, anhydrous DMSO (or water, as solubility permits) to create a concentrated stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

While vortexing gently, add a calculated molar excess of the dye stock solution to the antibody solution. A 5- to 15-fold molar excess is a common starting point.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Remove unconjugated "free" dye from the labeled antibody. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is the most common and effective method.[8]

-

Elute the column with PBS buffer and collect the first colored fraction, which contains the labeled antibody. The free dye will elute later.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL)—the average number of dye molecules per antibody—using UV-Vis spectrophotometry.

-

Measure the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum (e.g., ~650 nm for sulfo-Cy5).

-

Calculate the DOL using the Beer-Lambert law with appropriate correction factors for the dye's absorbance at 280 nm.

-

Logical Relationships and Impact

The structural modification of sulfonation directly leads to improved functional properties, which in turn enables a wider range of advanced applications.

Caption: The impact of disulfonation on the properties and applications of cyanine dyes.

Applications in Research and Drug Development

The superior properties of disulfonated cyanine dyes make them indispensable tools for modern biological research and therapeutic development.

-

Fluorescence Microscopy and Immunoassays: Their brightness and stability are ideal for high-sensitivity detection in techniques like immunofluorescence (IF), ELISA, and flow cytometry.[1][9]

-

Nucleic Acid and Protein Labeling: Disulfonated cyanines with reactive handles are routinely used to label oligonucleotides and proteins for microarrays, FISH, and electrophoretic mobility shift assays.[3][9]

-

In Vivo Imaging: The enhanced water solubility and reduced non-specific binding of disulfonated NIR cyanines (e.g., sulfo-Cy7) are critical for deep-tissue in vivo imaging, allowing researchers to track cells, monitor drug biodistribution, and visualize tumors with minimal background interference.[10][11]

-

Drug Delivery and Theranostics: Heptamethine cyanine dyes have been explored as drug carriers to deliver chemotherapeutics specifically to tumors.[12] Conjugating drugs to these dyes combines therapeutic activity with NIR fluorescence imaging, creating "theranostic" agents that can treat and visualize disease simultaneously.[13]

Conclusion

The "diso3" or disulfonated modification is a cornerstone of modern cyanine dye chemistry for biological applications. By dramatically increasing water solubility and preventing fluorescence-quenching aggregation, sulfonation transforms cyanine dyes into robust, bright, and highly effective fluorescent probes. This enhancement in performance is critical for researchers, scientists, and drug development professionals, enabling sensitive and reliable detection in complex biological systems, from single cells to whole organisms. The continued development of cyanine conjugates underscores their pivotal role in advancing molecular imaging, diagnostics, and targeted therapeutics.

References

- 1. CY2-Dise(diso3) | 1103519-18-1 | Benchchem [benchchem.com]

- 2. Cyanine - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Synthesis of water-soluble cyanine dyes for fluorescence imaging | Poster Board #534 - American Chemical Society [acs.digitellinc.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Frontiers | The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors [frontiersin.org]

- 13. crimsonpublishers.com [crimsonpublishers.com]

Methodological & Application

Application Notes and Protocols: CY2 Minimal Labeling of Proteins for Research and Drug Development

Introduction

Precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Fluorescent labeling, in particular, enables the visualization, quantification, and characterization of proteins in a wide range of applications, from basic cellular imaging to high-throughput screening. While a specific protocol for "CY2-Dise(diso3)" could not be identified in publicly available literature, this document details a widely used and robust method for protein labeling using CY2, a cyanine-based fluorescent dye. The protocol described here is the "minimal labeling" technique, which utilizes an N-hydroxysuccinimide (NHS) ester-functionalized CY2 dye to covalently attach to primary amines on the target protein.

This method is designed to label approximately 1–2% of the available lysine residues on a protein, ensuring that the protein's native structure and function are minimally perturbed.[1] This is critical for studies where biological activity is paramount. The CY2 dye is particularly useful as it can be used in multiplexing experiments with other cyanine dyes like Cy3 and Cy5, allowing for the simultaneous analysis of multiple samples on the same gel or blot.[1]

These application notes provide a detailed protocol for CY2 minimal labeling, guidance on data interpretation, and examples of its application in research and drug development.

Quantitative Data Summary

The efficiency and stoichiometry of protein labeling are critical parameters that can influence experimental outcomes. The following table summarizes key quantitative data for the CY2 minimal labeling protocol.

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Optimal labeling efficiency is achieved at higher protein concentrations.[2] |

| CY2 Dye to Protein Ratio | 400 pmol of CY2 per 50 µg of protein | This ratio can be adjusted between 100 and 1000 pmol per 50 µg of protein depending on the desired degree of labeling.[1] |

| Labeling Efficiency | Typically 1-2% of available lysines | This low level of labeling is intentional to minimize effects on protein function.[1] Higher efficiencies (up to 76%) can be achieved with specific tags and nanobodies.[3] |

| Incubation Time | 1 hour | |

| Incubation Temperature | Room Temperature | |

| pH of Reaction | 8.5 - 9.0 | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH. |

| CY2 Excitation (max) | ~489 nm | |

| CY2 Emission (max) ** | ~506 nm |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the CY2 minimal labeling protocol for proteins.

Caption: Workflow for CY2 minimal labeling of proteins.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody but can be adapted for other proteins.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)

-

CY2 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (pH 8.5-9.0)

-

Purification columns (e.g., spin columns) or dialysis equipment

-

Microcentrifuge tubes

-

Shaker or mixer

-

Elution buffer

Protocol:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration between 2-10 mg/mL.[2]

-

The buffer should be free of primary amines (e.g., Tris or glycine) as these will compete with the protein for labeling. If necessary, dialyze the protein against a suitable buffer like 0.1 M sodium bicarbonate (pH 8.5-9.0).[4]

-

For a 1 mg labeling reaction, prepare 100 µL of a 10 mg/mL protein solution.

-

-

CY2 Dye Preparation:

-

Shortly before use, reconstitute one vial of CY2 NHS ester with 5-10 µL of high-quality, anhydrous DMSO or DMF.[4]

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

-

Labeling Reaction:

-

Transfer 100 µL of the prepared protein solution to a microcentrifuge tube.

-

Add the reconstituted CY2 dye solution to the protein solution.[4]

-

Mix well by gentle pipetting or vortexing.

-

Incubate the reaction for 1 hour at room temperature on a shaker or mixer.[4] It is crucial to protect the reaction from light to prevent photobleaching of the CY2 dye.[1]

-

-

Purification of Labeled Protein:

-

Prepare a spin column by snapping off the bottom closure and placing it in a collection tube. Centrifuge to remove the storage buffer.

-

Wash the column resin multiple times with elution buffer by centrifuging and discarding the flow-through.[4]

-

Load the labeling reaction mixture onto the prepared spin column.

-

Centrifuge the column to collect the eluate containing the labeled protein.[4]

-

Alternatively, the labeled protein can be purified from unreacted dye by dialysis against a suitable buffer.

-

-

Storage of Labeled Protein:

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.

-

Protect the labeled protein from light.

-

For long-term storage, consider adding a cryoprotectant like glycerol and a carrier protein such as BSA.[4]

-

Signaling Pathway and Application Diagram

The following diagram illustrates how CY2-labeled proteins can be used in a typical signaling pathway investigation using techniques like immunofluorescence.

Caption: Application of CY2-labeled antibodies in immunofluorescence.

Applications in Drug Development

The use of fluorescently labeled proteins is integral to many stages of the drug development process.

-

Target Identification and Validation: CY2-labeled antibodies can be used in techniques like Western blotting and immunofluorescence to determine the expression levels and subcellular localization of potential drug targets in healthy versus diseased tissues.

-

High-Throughput Screening (HTS): Fluorescently labeled ligands or substrates are commonly used in HTS assays to identify compounds that modulate the activity of a target protein. The fluorescence signal provides a robust and easily quantifiable readout.

-

Pharmacodynamic (PD) Biomarker Analysis: In pre-clinical and clinical studies, CY2-labeled reagents can be used in flow cytometry or immunohistochemistry to measure changes in the levels or modification state of a PD biomarker in response to drug treatment.[5]

-

In Vivo Imaging: While CY2 is more suited for in vitro applications due to its spectral properties, the principles of fluorescent labeling are extended to in vivo imaging with near-infrared dyes to track drug distribution and target engagement in animal models.

The CY2 minimal labeling protocol provides a reliable and straightforward method for fluorescently tagging proteins for a multitude of research and drug development applications. By carefully controlling the labeling conditions, researchers can generate functionally active, fluorescently labeled proteins that are valuable tools for elucidating biological mechanisms and accelerating the discovery of new therapeutics.

References

- 1. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Notes and Protocols for Thiol Detection in Flow Cytometry using CY2-like Fluorescent Probes

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular thiols, such as glutathione (GSH) and cysteine residues in proteins, are crucial for maintaining cellular redox homeostasis, detoxification, and regulating protein function.[1][2][3] Alterations in thiol levels are associated with various physiological and pathological processes, including oxidative stress, apoptosis, and drug resistance. Flow cytometry, coupled with thiol-reactive fluorescent probes, provides a powerful high-throughput method to quantify intracellular and cell-surface thiols at the single-cell level.[2][3][4]

Principle of Thiol Detection

Thiol-reactive fluorescent probes are typically non-fluorescent or weakly fluorescent until they react with a thiol group (-SH). This reaction, often a Michael addition or a similar covalent bond formation, results in a significant increase in fluorescence intensity. In the context of flow cytometry, the fluorescence intensity of individual cells stained with a thiol-reactive probe is directly proportional to the amount of accessible thiols.

Below is a conceptual diagram illustrating the general mechanism of a thiol-reactive probe.

Caption: General mechanism of a thiol-reactive fluorescent probe.

Spectral Properties

The selection of a fluorescent probe is critically dependent on the available lasers and filters of the flow cytometer. Probes with spectral properties similar to Cy2 are well-suited for instruments with a blue laser (488 nm).

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~492[5][7] |

| Emission Maximum | ~508[5][7] |

| Recommended Laser | Blue (488 nm) |

| Recommended Emission Filter | 515/30 BP or similar[7] |

Experimental Protocols

Protocol 1: Measurement of Intracellular Thiols

This protocol is designed for the quantification of total intracellular thiols in a cell suspension.

Materials:

-

Thiol-reactive probe (e.g., a maleimide derivative with Cy2-like spectra)

-

Cells in suspension (e.g., cultured cell line or primary cells)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Complete cell culture medium

-

Dimethyl sulfoxide (DMSO) for probe reconstitution

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them once with PBS.

-

Resuspend the cell pellet in pre-warmed PBS or a suitable buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Probe Preparation:

-

Prepare a stock solution of the thiol-reactive probe in DMSO (e.g., 1-10 mM). Store protected from light at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired working concentration in PBS. The optimal concentration should be determined empirically but typically ranges from 0.5 to 10 µM.

-

-

Staining:

-

Add the diluted probe to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Include an unstained control (cells with no probe) and positive/negative controls if applicable (e.g., cells treated with a thiol-depleting agent like N-ethylmaleimide (NEM) or a thiol-donating agent like N-acetylcysteine (NAC)).

-

-

Washing:

-

After incubation, wash the cells twice with 2 mL of ice-cold PBS to remove any unbound probe.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300-500 µL of PBS.

-

Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a standard FITC or GFP emission filter (e.g., 515/30 BP).

-

Collect at least 10,000 events per sample.

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Quantify the mean fluorescence intensity (MFI) of the stained cells.

-

Protocol 2: Measurement of Cell-Surface Thiols

This protocol is adapted for the detection of thiols present on the outer surface of the cell membrane.

Materials:

-

Same as Protocol 1, with the addition of a cell-impermeant thiol-reactive probe.

Procedure:

-

Cell Preparation:

-

Prepare cells as described in Protocol 1.

-

-

Probe Preparation:

-

Prepare and dilute a cell-impermeant thiol-reactive probe as described above.

-

-

Staining:

-

Add the diluted probe to the cell suspension.

-

Incubate for 15-30 minutes on ice to minimize probe internalization. Protect from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Resuspend and analyze as described in Protocol 1.

-

Experimental Workflow

The following diagram outlines the general workflow for measuring cellular thiols using flow cytometry.

References

- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometric determination of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]